molecular formula C15H25NO3 B13910383 Tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B13910383
M. Wt: 267.36 g/mol
InChI Key: ALLWJTQUNGXQAY-UHFFFAOYSA-N
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Description

Tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is a chemical compound with the molecular formula C13H21NO3. It is a member of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with trichloroacetyl chloride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the spiro compound . The reaction conditions often include the use of organic solvents such as chloroform or methanol and may require specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of tert-butyl and dimethyl groups. These features confer distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C15H25NO3/c1-13(2,3)19-12(18)16-9-15(10-16)7-6-11(17)14(4,5)8-15/h6-10H2,1-5H3

InChI Key

ALLWJTQUNGXQAY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCC1=O)CN(C2)C(=O)OC(C)(C)C)C

Origin of Product

United States

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